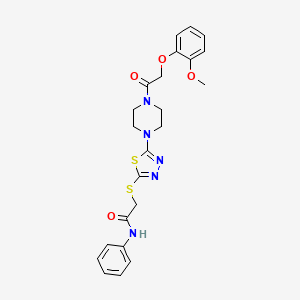

2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H25N5O4S2 and its molecular weight is 499.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with α1-ARs, which are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction of the compound with these receptors can lead to various changes in the body, depending on the specific subtype of α1-ARs it interacts with.

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a key role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with α1-ARs can therefore influence these physiological processes.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Actividad Biológica

The compound 2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule with a molecular formula of C23H25N5O4S2 and a molecular weight of 499.6 g/mol. Its structure features a piperazine ring, a thiadiazole moiety, and a phenylacetamide group, which are significant for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The structural complexity of this compound allows for various interactions with biological systems. The presence of functional groups such as methoxyphenoxy and thiol enhances its reactivity and potential for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For example:

- Thiadiazole derivatives have demonstrated activity against various pathogens including Shigella flexneri, Staphylococcus aureus, and Candida albicans .

| Compound | Activity | Reference |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Antibacterial against S. aureus | |

| 1,3,4-Thiadiazole Derivatives | Antifungal against C. albicans |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values comparable to or lower than standard chemotherapeutics like cisplatin .

Anti-inflammatory Activity

Compounds containing the thiadiazole moiety often exhibit anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some studies report that these compounds can selectively inhibit COX-II with IC50 values indicating significant potency .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Antimicrobial Screening : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated moderate to good activity compared to standard antibiotics such as ampicillin .

- Anticancer Evaluation : A study highlighted the antiproliferative effects of novel thiadiazole derivatives against various cancer cell lines, showing that some compounds had ID50 values significantly lower than those of established anticancer drugs .

- Inflammation Models : In vivo studies demonstrated that certain derivatives effectively reduced inflammation in animal models through COX inhibition .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound features a multi-functional structure that includes a piperazine ring, thiadiazole moiety, and phenylacetamide group. The presence of methoxyphenoxy and thiol groups suggests unique interactions with biological targets. The synthesis typically involves several steps that must be carefully controlled to ensure high yields and purity.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit notable biological activities, including:

- Antimicrobial Properties : Research has shown that derivatives of thiadiazole compounds can possess significant antibacterial and antifungal activity. For instance, compounds similar to 2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide have been evaluated against strains like Staphylococcus aureus and Escherichia coli, demonstrating promising efficacy .

- Anticancer Activity : The anticancer potential of similar thiadiazole derivatives has been explored through in vitro assays against various cancer cell lines. For example, some derivatives showed cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological potential. Molecular docking studies can provide insights into the binding affinities of the compound with specific biological targets, which may lead to the development of new therapeutic agents.

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds reveals variations in biological activity based on their unique functional groups. Below is a summary table highlighting these differences:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Contains piperazine and thiadiazole | FAAH inhibition | Selective for FAAH isoforms |

| N-[5-[4-[5-[[(2-(4-phenoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-methylacetamide | Similar thiadiazole and phenolic structures | Antimicrobial properties | Focused on antibacterial activity |

| 1-(4-Methoxyphenyl)-3-pyridinamine | Features a phenolic group | Anticancer activity | Different heterocyclic structure |

This table illustrates that while these compounds share certain structural motifs, their unique combinations lead to diverse biological activities and potential applications.

Propiedades

IUPAC Name |

2-[[5-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S2/c1-31-18-9-5-6-10-19(18)32-15-21(30)27-11-13-28(14-12-27)22-25-26-23(34-22)33-16-20(29)24-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBZBXMTZPDGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.